molecular formula C18H37N3 B6308919 1-Azidooctadecane CAS No. 121955-20-2

1-Azidooctadecane

Cat. No.: B6308919
CAS No.: 121955-20-2
M. Wt: 295.5 g/mol
InChI Key: CSCFHHDGJVUZFZ-UHFFFAOYSA-N
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Description

1-Azidooctadecane is a long-chain alkyl azide, characterized by an 18-carbon chain with a terminal azide group (-N3). This compound is known for its unique chemical properties and versatility in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azidooctadecane can be synthesized through the nucleophilic substitution reaction of 1-bromooctadecane with sodium azide. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures . The general reaction is as follows:

C18H37Br+NaN3C18H37N3+NaBr\text{C}_{18}\text{H}_{37}\text{Br} + \text{NaN}_3 \rightarrow \text{C}_{18}\text{H}_{37}\text{N}_3 + \text{NaBr} C18​H37​Br+NaN3​→C18​H37​N3​+NaBr

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Azidooctadecane undergoes various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The azide group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Substitution: Various nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products:

    Reduction: 1-Octadecylamine.

    Cycloaddition: 1-Octadecyl-1,2,3-triazole.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-Azidooctadecane is utilized in several scientific research fields due to its reactivity and functional group versatility :

    Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Investigated for drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The azide group in 1-azidooctadecane is highly reactive, enabling it to participate in various chemical transformations. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, a process facilitated by copper(I) catalysts. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications .

Comparison with Similar Compounds

    1-Azidododecane: A shorter-chain alkyl azide with similar reactivity but different physical properties due to the shorter carbon chain.

    1-Azidohexadecane: Another long-chain alkyl azide with a 16-carbon chain, used in similar applications but with slightly different reactivity and solubility profiles.

Uniqueness: 1-Azidooctadecane’s longer carbon chain provides unique hydrophobic properties, making it particularly useful in applications requiring amphiphilic molecules. Its reactivity and versatility in forming stable triazole rings through click chemistry further distinguish it from shorter-chain azides.

Properties

IUPAC Name

1-azidooctadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-21-19/h2-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCFHHDGJVUZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483015
Record name Octadecane, 1-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121955-20-2
Record name Octadecane, 1-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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